molecular formula C5H7BrN2O2 B1277964 1-Bromo-5,5-dimethylhydantoin CAS No. 7072-23-3

1-Bromo-5,5-dimethylhydantoin

Cat. No. B1277964
CAS RN: 7072-23-3
M. Wt: 207.03 g/mol
InChI Key: SSSAHVJVVZSZQL-UHFFFAOYSA-N
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Description

1-Bromo-5,5-dimethylhydantoin is a brominated derivative of hydantoin, which is commonly used in various organic synthesis reactions, particularly for bromination. The compound serves as a source of bromine and is utilized in the halogenation of aromatic compounds, preparation of bromo ketones, and as a catalyst in the synthesis of other organic molecules.

Synthesis Analysis

The synthesis of 1-Bromo-5,5-dimethylhydantoin and its derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin, has been explored through various methods. For instance, sodium bicarbonate has been found to be an effective reagent for the synthesis of 1,3-dibromo-5,5-dimethylhydantoin, although it proceeds via a different pathway compared to the well-known procedures using sodium hydroxide or carbonate . Additionally, the synthesis of N-bromo-dimethylhydantoin polystyrene beads for water microbial decontamination has been optimized, indicating the versatility of this compound in different applications .

Molecular Structure Analysis

The molecular structure of 1-Bromo-5,5-dimethylhydantoin is characterized by the presence of bromine and two methyl groups attached to the hydantoin ring. This structure is pivotal for its reactivity and utility in organic synthesis. The identification and determination of isomeric bromo- and/or chloro-substituted 1,3-dihalo-5,5-dimethylhydantoins have been performed using proton nuclear magnetic resonance spectrometry (1H NMR), which also revealed that isomer interconversion can occur in solution .

Chemical Reactions Analysis

1-Bromo-5,5-dimethylhydantoin and its derivatives are extensively used in bromination reactions. For example, 1,3-dibromo-5,5-dimethylhydantoin has been employed for the acid-catalyzed bromination of aromatic compounds, which is effective even for substrates with electron-withdrawing groups . It has also been used for the bromination of nucleosides in aprotic solvents, demonstrating its broad applicability . Moreover, the compound has facilitated the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, showcasing its role as an efficient catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-5,5-dimethylhydantoin derivatives contribute to their widespread use in organic chemistry. The compound's ability to act as a bromine source and an oxidant simultaneously is exemplified in the one-pot syntheses of α-bromo ketones from alkenes in water, which is a testament to its practical utility and environmental friendliness . The versatility of 1,3-dibromo-5,5-dimethylhydantoin is further highlighted by its use in novel bromolactonization reactions, producing bromolactones from olefinic acids .

Scientific Research Applications

Disinfection in Recreational Water

1-Bromo-5,5-dimethylhydantoin (BCDMH) is used as a disinfectant in recreational water. It has been associated with irritant contact dermatitis but remains a common choice for maintaining water hygiene (Dalmau et al., 2012).

Organic Synthesis and Catalytic Activity

BCDMH exhibits catalytic activity in organic synthesis. It is used in the one-pot transformation of N-arylglycines to N-arylsydnones and in the bromination of these sydnones to their 4-bromo derivatives, demonstrating its utility in complex chemical transformations (Azarifar & Ghasemnejad-Bosra, 2006).

Identification in Commercial Products

BCDMH is also important in the identification and determination of isomeric bromo- and/or chloro-substituted hydantoins in disinfectants and molluscicides. This application is crucial for quality control and ensuring the efficacy of commercial products (Beihoffer et al., 1996).

Germicide, Fungicide, and Disinfectant

BCDMH serves as a germicide, fungicide, and disinfectant in various applications. Its role in controlling microbial activity is significant in both industrial and healthcare settings (Pietersen, Brözel & Cloete, 1995).

Water Purification

It is also explored in the field of water purification. N-bromo-dimethylhydantoin polystyrene beads, for example, show potential in water microbial decontamination, highlighting its relevance in improving water safety (Aviv et al., 2015).

Safety And Hazards

1-Bromo-5,5-dimethylhydantoin may intensify fire as it is an oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Future Directions

1,3-Dibromo-5,5-dimethylhydantoin has been used in the development of new methodologies for the preparation of α-bromo ketones from alkenes . This easy to carry out two-step one-pot protocol proceeds in water and provides a high yield of a great variety of α-bromo ketones .

properties

IUPAC Name

1-bromo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAHVJVVZSZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433396
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,5-dimethylhydantoin

CAS RN

7072-23-3
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ji, C Bottecchia, F Lévesque… - The Journal of …, 2021 - ACS Publications
A detailed mechanistic understanding of a benzylic photobromination en route to belzutifan (MK-6482, a small molecule for the treatment of renal cell carcinoma associated with von …
Number of citations: 19 pubs.acs.org

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